molecular formula C10H7F2NO2 B11893877 5-Acetyl-3,3-difluoroindolin-2-one CAS No. 1286793-03-0

5-Acetyl-3,3-difluoroindolin-2-one

Cat. No.: B11893877
CAS No.: 1286793-03-0
M. Wt: 211.16 g/mol
InChI Key: JMHXINVNEPEARH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3,3-difluoroindolin-2-one typically involves the fluorination of indole derivatives. One common method is the reduction of 3,3-difluoro-2-oxindoles using a borane-tetrahydrofuran complex . The reaction conditions often include the use of a Lewis acid catalyst, such as magnesium perchlorate, to facilitate the fluorination process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions typically yield fluorinated indole derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 5-Acetyl-3,3-difluoroindolin-2-one involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-3,3-difluoroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position enhances its stability and reactivity compared to mono-fluorinated indoles .

Properties

CAS No.

1286793-03-0

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

5-acetyl-3,3-difluoro-1H-indol-2-one

InChI

InChI=1S/C10H7F2NO2/c1-5(14)6-2-3-8-7(4-6)10(11,12)9(15)13-8/h2-4H,1H3,(H,13,15)

InChI Key

JMHXINVNEPEARH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F

Origin of Product

United States

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